1,2-Benzenedicarboxylic acid, 3,3'-azobis-

Description

BenchChem offers high-quality 1,2-Benzenedicarboxylic acid, 3,3'-azobis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzenedicarboxylic acid, 3,3'-azobis- including the price, delivery time, and more detailed information at info@benchchem.com.

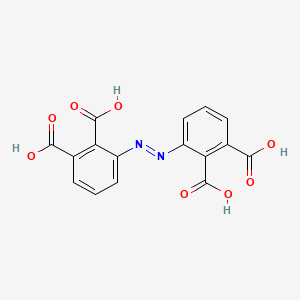

Structure

3D Structure

Properties

Molecular Formula |

C16H10N2O8 |

|---|---|

Molecular Weight |

358.26 g/mol |

IUPAC Name |

3-[(2,3-dicarboxyphenyl)diazenyl]phthalic acid |

InChI |

InChI=1S/C16H10N2O8/c19-13(20)7-3-1-5-9(11(7)15(23)24)17-18-10-6-2-4-8(14(21)22)12(10)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |

InChI Key |

TTZXAPYVQSZWTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N=NC2=CC=CC(=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Structural Context and Nomenclature Within Benzenedicarboxylic Acid Isomers

1,2-Benzenedicarboxylic acid, 3,3'-azobis- is a derivative of benzenedicarboxylic acid. The parent structure, benzenedicarboxylic acid, consists of a benzene (B151609) ring substituted with two carboxylic acid (-COOH) groups. wikipedia.org Depending on the relative positions of these two functional groups on the aromatic ring, three distinct structural isomers exist: ortho, meta, and para. pearson.com

Phthalic Acid (1,2-benzenedicarboxylic acid): The carboxylic acid groups are on adjacent carbon atoms (positions 1 and 2). wikipedia.org

Isophthalic Acid (1,3-benzenedicarboxylic acid): The carboxylic acid groups are separated by one carbon atom (positions 1 and 3). researchgate.net

Terephthalic Acid (1,4-benzenedicarboxylic acid): The carboxylic acid groups are on opposite sides of the benzene ring (positions 1 and 4). researchgate.netdoubtnut.com

These isomers share the same molecular formula (C₈H₆O₄) and molecular weight (166.13 g/mol ) but differ in their physical and chemical properties due to their distinct geometries. wikipedia.org

The compound 1,2-Benzenedicarboxylic acid, 3,3'-azobis- is structurally composed of two phthalic acid units. These units are linked together by an azo bridge (–N=N–) at the 3-position of each benzene ring. The nomenclature precisely describes this structure: "1,2-Benzenedicarboxylic acid" indicates the phthalic acid foundation, and "3,3'-azobis-" specifies that the two rings are connected via a nitrogen-nitrogen double bond at the third carbon of each ring.

| Common Name | Systematic Name | Structure | CAS Number | Melting Point (°C) |

|---|---|---|---|---|

| Phthalic Acid | 1,2-Benzenedicarboxylic acid | ortho | 88-99-3 | ~210 |

| Isophthalic Acid | 1,3-Benzenedicarboxylic acid | meta | 121-91-5 | ~343 |

| Terephthalic Acid | 1,4-Benzenedicarboxylic acid | para | 100-21-0 | ~427 (sublimes) |

Overview of Azo Compounds and Their Significance in Responsive Chemical Systems

Azo compounds are characterized by the presence of a diazene (B1210634) functional group (–N=N–), which connects two aryl groups. researchgate.net This azo bridge is a chromophore, meaning it imparts color, which is why many azo compounds are used as dyes. researchgate.net However, their significance in advanced materials stems from their ability to undergo reversible photoisomerization. nih.gov

When exposed to ultraviolet (UV) light, the more stable, planar trans isomer of an azobenzene (B91143) derivative can convert to the less stable, bent cis isomer. rsc.org This process can be reversed either by exposing the molecule to visible light or through thermal relaxation in the dark. rsc.org This light-induced switching between two distinct geometric states forms the basis of their function in responsive chemical systems.

The change in shape and dipole moment between the trans and cis isomers can be harnessed to control material properties at the molecular level. This has led to the development of:

Molecular Switches: Where the isomerization process can turn a specific function "on" or "off."

Light-Responsive Materials: Such as polymers and gels that can change shape, phase, or permeability upon irradiation. usm.edu

Functional Systems: Including materials for controlled drug delivery, data storage, and the development of molecular machines.

The rate and efficiency of this isomerization can be tuned by adding different substituents to the aromatic rings, making azobenzenes a versatile platform for creating custom-designed responsive materials. nih.govnih.gov

Rationale for Scholarly Investigation of 1,2 Benzenedicarboxylic Acid, 3,3 Azobis

Advanced Approaches for Azo Bond Formation in Aromatic Dicarboxylic Systems

The creation of the azo bond in symmetrically substituted aromatic systems, such as 1,2-Benzenedicarboxylic acid, 3,3'-azobis-, can be approached through several modern synthetic strategies. Two of the most prominent methods are the diazotization of aromatic amines followed by azo coupling, and the reduction of aromatic nitro compounds.

One plausible pathway is the azo coupling reaction , which involves the reaction of a diazonium salt with an activated aromatic compound. wikipedia.org In the context of the target molecule, this would likely involve the diazotization of 3-aminophthalic acid. This process typically utilizes sodium nitrite (B80452) in an acidic medium to convert the primary aromatic amine into a diazonium salt, which then acts as an electrophile and attacks another molecule of an electron-rich coupling agent. cuhk.edu.hk For symmetrical azo compounds, the diazonium salt can couple with the starting amine.

Another significant and widely used method is the reductive coupling of nitroaromatic compounds . researchgate.net This approach is particularly useful for the synthesis of symmetrical azo compounds. For the synthesis of 1,2-Benzenedicarboxylic acid, 3,3'-azobis-, the starting material would be 3-nitrophthalic acid. A variety of reducing agents can be employed for this transformation. For instance, the synthesis of 3,3′,5,5′-azobenzenetetracarboxylic acid is achieved through the reduction of 5-nitroisophthalic acid using D-glucose in a basic aqueous solution, followed by aeration. rsc.org Other methodologies have reported the use of lead as a catalyst with triethylammonium (B8662869) formate (B1220265) as a hydrogen donor for the reduction of aromatic nitro compounds to their corresponding azo derivatives. researchgate.net This method has been shown to be effective for substrates containing various functional groups, including carboxylic acids.

Recent advancements have also explored photocatalytic methods. For example, gold nanoparticles have been shown to be crucial in the photocatalytic reduction of nitroaromatics to azo compounds. mdpi.com These modern approaches often offer milder reaction conditions and improved selectivity.

Table 1: Comparison of Synthetic Approaches for Azo Bond Formation

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Azo Coupling | Aromatic Amine (e.g., 3-aminophthalic acid) | NaNO₂, Acid | High yields, fast reaction | Narrow substrate scope, safety concerns with diazonium salts |

| Reductive Coupling | Aromatic Nitro Compound (e.g., 3-nitrophthalic acid) | Reducing agents (e.g., D-glucose, NaTePh, lead/formate) | Good for symmetrical compounds, tolerates various functional groups | Can sometimes lead to over-reduction to the amine |

| Photocatalysis | Aromatic Nitro Compound | Photocatalyst (e.g., Au nanoparticles), Hydrogen Donor | Mild conditions, innovative approach | May require specialized equipment, catalyst stability can be an issue |

Strategies for Functionalization and Derivatization of Carboxylic Acid Moieties

The carboxylic acid groups in 1,2-Benzenedicarboxylic acid, 3,3'-azobis- offer versatile handles for further functionalization and derivatization, enabling the tuning of the molecule's properties and its incorporation into larger structures. Standard esterification and amidation reactions are the most common strategies.

Esterification can be readily achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. This is a fundamental reaction for modifying the solubility and reactivity of the molecule. For example, phthalic acid can be converted to its diethyl ester by treatment with ethanol (B145695) and a strong acid like sulfuric acid.

Amidation involves the reaction of the dicarboxylic acid with an amine to form an amide linkage. This is often preceded by the activation of the carboxylic acid, for instance, by converting it to an acyl chloride. The reaction of a dicarboxylic acid with thionyl chloride can produce the corresponding diacyl chloride, which is highly reactive towards amines.

Furthermore, the carboxylic acid groups can be converted into other functional groups. For instance, they can be reduced to alcohols or participate in the formation of anhydrides. The preparation of N-acylbenzotriazole derivatives from dicarboxylic acids provides stable, crystalline compounds that are advantageous alternatives to acid chlorides for acylation reactions. researchgate.net

Controlled Synthesis of Polymeric Architectures Incorporating 1,2-Benzenedicarboxylic Acid, 3,3'-azobis-

The incorporation of azobenzene units into polymer structures imparts photoresponsive properties, making them attractive for applications in smart materials. 1,2-Benzenedicarboxylic acid, 3,3'-azobis- can be integrated into polymeric architectures through various polymerization techniques.

Azo compounds are well-known radical initiators. Upon thermal or photochemical decomposition, the azo linkage cleaves to form two carbon-centered radicals and a molecule of nitrogen gas. While the parent 1,2-Benzenedicarboxylic acid, 3,3'-azobis- is not a typical radical initiator, it can be derivatized to function as one. For instance, conversion of the carboxylic acid groups to functionalities bearing a nitrile group on an adjacent carbon atom could yield a molecule analogous to azobisisobutyronitrile (AIBN), a widely used radical initiator.

A more direct way to incorporate 1,2-Benzenedicarboxylic acid, 3,3'-azobis- into a polymer backbone is through condensation or addition polymerization.

Condensation Polymerization: The dicarboxylic acid functionality makes this molecule an ideal monomer for the synthesis of polyesters and polyamides.

Polyesters: Polycondensation of 1,2-Benzenedicarboxylic acid, 3,3'-azobis- with a diol would yield a polyester (B1180765) containing the azobenzene moiety in the main chain. The synthesis of polyesters from glycerol (B35011) and phthalic acid is a well-documented example of this type of polymerization. researchgate.net

Polyamides: Similarly, reaction with a diamine would result in a polyamide.

These condensation polymerizations typically require elevated temperatures and the removal of a small molecule byproduct, such as water.

Addition Reactions: The carboxylic acid groups can be modified to contain reactive groups suitable for addition polymerization. For example, esterification with a hydroxyl-functionalized monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) would produce a vinyl monomer that can be polymerized via radical polymerization to yield a polymer with pendant azobenzene dicarboxylic acid units.

Green Chemistry Principles in Synthetic Pathways of Azobis-Dicarboxylic Acids

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing azobis-dicarboxylic acids, several green approaches can be considered.

The use of less hazardous reagents is a key principle. For example, replacing traditional and often toxic reducing agents in the synthesis from nitroaromatics with more benign alternatives like glucose is a significant step towards a greener process. rsc.org Water is an ideal green solvent, and developing synthetic routes that can be performed in aqueous media is highly desirable.

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. The development of efficient and recyclable catalysts for both the reductive coupling of nitro compounds and for the functionalization of the carboxylic acid groups aligns with green chemistry principles. For instance, the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a promising area of research. mdpi.com

Energy efficiency is another important consideration. Photochemical and microwave-assisted syntheses can often reduce reaction times and energy consumption compared to conventional heating methods.

Table 2: Green Chemistry Considerations in the Synthesis of Azobis-Dicarboxylic Acids

| Green Chemistry Principle | Application in Synthesis | Example |

|---|---|---|

| Use of Renewable Feedstocks | Utilizing bio-based reducing agents. | D-glucose for the reduction of nitroaromatic compounds. rsc.org |

| Safer Solvents | Performing reactions in water instead of volatile organic solvents. | Aqueous solutions for reductive coupling reactions. rsc.org |

| Catalysis | Employing recyclable and highly efficient catalysts. | Heterogeneous catalysts like gold nanoparticles. mdpi.com |

| Energy Efficiency | Utilizing alternative energy sources to reduce reaction times and energy input. | Photocatalytic or microwave-assisted reactions. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Addition reactions over condensation reactions where possible. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 1,2-Benzenedicarboxylic acid, 3,3'-azobis- is expected to exhibit distinct signals corresponding to the aromatic protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the azo (-N=N-) and carboxylic acid (-COOH) groups. The azo group acts as an electron-withdrawing group, deshielding the aromatic protons.

A reported ¹H NMR spectrum of the closely related azobenzene-3,3'-dicarboxylic acid provides valuable insight. researchgate.net The spectrum would typically show three distinct signals for the aromatic protons on each benzene (B151609) ring. The proton positioned between the two carboxylic acid groups is expected to be the most deshielded due to the additive electron-withdrawing effects of these groups. The other two protons on the aromatic ring will also be deshielded and will show characteristic splitting patterns due to spin-spin coupling with their neighbors. The acidic protons of the carboxylic acid groups are typically observed as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm, due to their acidic nature and hydrogen bonding. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for 1,2-Benzenedicarboxylic acid, 3,3'-azobis-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.5 - 8.5 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 1,2-Benzenedicarboxylic acid, 3,3'-azobis- will give rise to a distinct signal. The carbonyl carbons of the carboxylic acid groups are characteristically found at the downfield end of the spectrum, typically in the range of 160-180 ppm. libretexts.org The aromatic carbons will appear in the region of 120-150 ppm. The carbons directly attached to the electron-withdrawing azo and carboxylic acid groups will be the most deshielded within the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2-Benzenedicarboxylic acid, 3,3'-azobis-

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid C=O | 160 - 180 |

| Aromatic C-N | 145 - 155 |

| Aromatic C-COOH | 130 - 140 |

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to establish the correlation between directly bonded protons and carbons. This would allow for the definitive assignment of each aromatic CH proton to its corresponding carbon atom.

Correlation Spectroscopy (COSY) would reveal the spin-spin coupling network between neighboring protons. For the aromatic system in 1,2-Benzenedicarboxylic acid, 3,3'-azobis-, COSY would show cross-peaks between adjacent aromatic protons, confirming their connectivity within the benzene rings.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of 1,2-Benzenedicarboxylic acid, 3,3'-azobis- is expected to be dominated by the characteristic absorptions of the carboxylic acid and aromatic functionalities. A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1700 cm⁻¹. libretexts.org The N=N stretching of the azo group is typically weak in the infrared spectrum and may be difficult to observe, but is expected in the 1400-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will give rise to multiple bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for 1,2-Benzenedicarboxylic acid, 3,3'-azobis-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching (H-bonded) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Carboxylic Acid C=O | Stretching | 1680 - 1720 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| Azo N=N | Stretching | 1400 - 1450 | Weak |

| C-O | Stretching | 1200 - 1300 | Medium |

Raman spectroscopy provides complementary information to FT-IR. The N=N stretching vibration of the azo group, which is often weak in the IR spectrum, is expected to show a strong signal in the Raman spectrum in the 1400-1450 cm⁻¹ region due to the change in polarizability during the vibration. The symmetric stretching of the aromatic rings is also typically strong in the Raman spectrum. The C=O stretching of the carboxylic acid will also be present, but generally weaker than in the FT-IR spectrum.

Table 4: Predicted Raman Shifts for 1,2-Benzenedicarboxylic acid, 3,3'-azobis-

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Carboxylic Acid C=O | Stretching | 1680 - 1720 | Medium |

| Aromatic C=C | Ring Stretching | 1580 - 1620 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

No specific HRMS data, including accurate mass determination or fragmentation analysis, for 1,2-Benzenedicarboxylic acid, 3,3'-azobis- was found.

Electrospray Ionization Mass Spectrometry (ESI-MS)

There are no available ESI-MS studies detailing the ionization and fragmentation behavior of 1,2-Benzenedicarboxylic acid, 3,3'-azobis-.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Information on the analysis of volatile derivatives of 1,2-Benzenedicarboxylic acid, 3,3'-azobis- using GC-MS is not present in the searched scientific literature.

X-ray Diffraction Techniques for Crystalline and Supramolecular Structures

No X-ray diffraction data has been published for 1,2-Benzenedicarboxylic acid, 3,3'-azobis-, preventing any discussion of its crystalline and supramolecular structure.

Single-Crystal X-ray Diffraction for Molecular and Packing Analysis

The crystal structure of 1,2-Benzenedicarboxylic acid, 3,3'-azobis- has not been determined by single-crystal X-ray diffraction, and therefore, no information on its molecular geometry or packing arrangement is available.

Powder X-ray Diffraction (PXRD) for Bulk Material Purity and Phase Identification

There are no published PXRD patterns for 1,2-Benzenedicarboxylic acid, 3,3'-azobis- to assess bulk material purity or identify crystalline phases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Monitoring

Specific UV-Vis spectroscopic data, including absorption maxima and information on electronic transitions for 1,2-Benzenedicarboxylic acid, 3,3'-azobis-, could not be located.

Computational and Theoretical Investigations of 1,2 Benzenedicarboxylic Acid, 3,3 Azobis

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic nature of 1,2-Benzenedicarboxylic acid, 3,3'-azobis-, which governs its stability, structure, and photochemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic ground state properties of molecules with a favorable balance between accuracy and computational cost. vicas.orgepstem.net For 1,2-Benzenedicarboxylic acid, 3,3'-azobis-, DFT calculations, often employing functionals like B3LYP, are used to optimize the geometries of its two stable isomers: the planar trans (E) form and the non-planar cis (Z) form. mdpi.comekb.eg

These calculations predict key structural parameters and reveal that the trans isomer is the thermodynamically more stable form, lying at a lower energy level than the cis isomer. nih.gov The energy difference is a critical parameter for understanding the thermal back-reaction from cis to trans. nih.gov The presence of the carboxylic acid groups at the 1 and 2 positions introduces the possibility of intramolecular hydrogen bonding, the effects of which on geometry and stability can be precisely modeled.

| Parameter | trans (E) Isomer | cis (Z) Isomer |

|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | ~12-15 |

| N=N Bond Length (Å) | ~1.24 | ~1.25 |

| C-N=N Bond Angle (°) | ~113 | ~122 |

| C-N-N-C Dihedral Angle (°) | 180 | ~10 |

| Dipole Moment (Debye) | ~0 | ~3.0 - 3.5 |

This table presents typical data obtained from DFT calculations on azobenzene (B91143) dicarboxylic acids, illustrating the structural and energetic differences between the trans and cis isomers.

To understand the photoisomerization process, it is essential to characterize the molecule's electronically excited states. High-level ab initio methods, such as Coupled Cluster (CC2) or Complete Active Space Self-Consistent Field (CASSCF), provide accurate descriptions of these states. researchgate.netacs.org Time-Dependent DFT (TD-DFT) is also frequently employed as a computationally efficient alternative for calculating electronic excitation energies. nih.govnycu.edu.tw

These calculations determine the vertical excitation energies and oscillator strengths associated with the primary electronic transitions. For azobenzene derivatives, the key transitions are the low-intensity n→π* transition in the visible region and the high-intensity π→π* transition in the UV region. nih.govresearchgate.net The energies of these transitions dictate the wavelengths of light required to trigger the forward (trans → cis) and reverse (cis → trans) isomerization. researchgate.net

| Isomer | Transition | Calculated Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|---|

| trans (E) | S₀ → S₁ (n→π) | ~2.8 | ~440 | ~0.001 (Weak) |

| S₀ → S₂ (π→π) | ~3.8 | ~325 | ~0.6 (Strong) | |

| cis (Z) | S₀ → S₁ (n→π) | ~2.7 | ~455 | ~0.01 (Moderate) |

| S₀ → S₂ (π→π) | ~4.4 | ~280 | ~0.2 (Strong) |

This table provides representative ab initio calculation results for the electronic transitions in azobenzene derivatives, crucial for understanding their photochemical behavior.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of 1,2-Benzenedicarboxylic acid, 3,3'-azobis- over time. Ab initio MD (AIMD) simulations, where forces are calculated on-the-fly using quantum mechanics, can provide a highly accurate picture of the molecule's motion and interactions, particularly in a solvent. nih.gov

MD simulations can reveal the rotational freedom of the carboxylic acid groups, the dynamics of intramolecular hydrogen bonds, and how these motions are coupled to the central azobenzene unit. Understanding this dynamic behavior is crucial, as the local environment and conformational flexibility can influence the efficiency and kinetics of the photoisomerization process.

| Investigated Property | Typical Findings from MD Simulations |

|---|---|

| Carboxylic Acid Group Dynamics | Characterization of rotational barriers and preferred orientations. |

| Intramolecular Hydrogen Bonding | Determination of H-bond lifetimes and fluctuations. |

| Solvent Effects | Analysis of solvent shell structure and its impact on conformational stability. nih.gov |

| Vibrational Spectra | Calculation of time-averaged vibrational frequencies for comparison with experimental data. |

This table outlines key molecular properties of substituted azobenzenes that can be investigated using molecular dynamics simulations.

Mechanistic Elucidation of Photoinduced Isomerization Pathways

The central application of computational chemistry to photoswitches is the elucidation of the reaction mechanism. Upon absorption of a photon, the molecule is promoted to an excited state, where it evolves geometrically before relaxing back to the ground state as either the cis or trans isomer.

To map the isomerization mechanism, theorists compute the potential energy surfaces (PES) of the ground (S₀) and low-lying excited states (S₁). researchgate.netresearchgate.net A PES is a plot of the molecule's energy as a function of its geometry. For azobenzenes, the PES is often calculated along key reaction coordinates, such as the dihedral angle of the central C-N=N-C bond (rotation pathway) or the C-N=N bond angles (inversion pathway). nycu.edu.twacs.org

The calculated PES reveals the energy barriers, minima corresponding to stable and metastable states, and the most likely paths the molecule will follow after photoexcitation. dtu.dk These surfaces are essential for understanding why isomerization occurs efficiently upon irradiation.

| Feature of PES | Description | Typical Energy Value (kcal/mol) |

|---|---|---|

| S₀ Energy Barrier (trans → cis) | Energy barrier for thermal isomerization on the ground state surface. | ~40-50 |

| S₁ State Minimum | A minimum on the excited state surface where the molecule can temporarily reside. | Varies depending on coordinate |

| trans (E) Minimum | The global minimum on the S₀ surface. | 0 (Reference) |

| cis (Z) Minimum | A local minimum on the S₀ surface corresponding to the metastable isomer. | ~12-15 |

This table summarizes important features of the potential energy surfaces for azobenzene isomerization derived from computational studies.

A key feature of the photoisomerization PES is the existence of conical intersections (CIs)—points where the S₁ and S₀ potential energy surfaces touch. acs.orgrsc.org These CIs act as efficient funnels for the molecule to return from the excited state to the ground state without emitting light (non-radiative decay). acs.org The location and accessibility of these CIs are critical for an efficient photochemical reaction. researchgate.netacs.org

Computational methods are used to locate the specific molecular geometries and energies of these CIs. researchgate.net Similarly, the transition state (TS) for the thermal cis → trans isomerization on the ground state surface can be located. Comparing the energy barriers of different pathways allows for the determination of the dominant isomerization mechanism. For many azobenzene derivatives, photoisomerization proceeds via a rotational motion around the N=N bond, facilitated by a CI near a 90° twisted geometry. researchgate.netacs.org

| Critical Point | Associated Mechanism | Typical Energy (kcal/mol, relative to trans-S₀) |

|---|---|---|

| S₀ Transition State (Inversion) | Thermal cis → trans isomerization | ~23-27 |

| S₁/S₀ Conical Intersection (Rotation) | Photochemical trans ↔ cis isomerization | ~25-30 |

| S₁/S₀ Conical Intersection (Inversion) | Photochemical trans ↔ cis isomerization | Often higher in energy than rotational CI |

This table presents typical calculated energies for the transition states and conical intersections that govern the thermal and photochemical isomerization of azobenzene derivatives.

Computational Prediction of Spectroscopic Signatures

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful techniques for predicting the spectroscopic properties of molecules. pjoes.comresearchgate.net These methods can provide insights into the electronic and vibrational characteristics of a compound, aiding in its identification and the understanding of its behavior.

UV-Vis Spectroscopy: The electronic absorption spectra of azobenzene derivatives are of particular interest due to their photochromic properties. TD-DFT calculations are widely employed to predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the n→π* and π→π* transitions characteristic of the azo group. mdpi.comresearchgate.net For instance, in a study on azobenzene-containing esters, TD-DFT calculations were used to determine the UV-vis spectra, showing a red shift in the maximum absorption wavelength upon substitution, which was in reasonable agreement with experimental data. researchgate.net While specific values for 1,2-Benzenedicarboxylic acid, 3,3'-azobis- are not available, a hypothetical computational study would likely predict the λmax for its trans and cis isomers.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. researchgate.net By calculating the harmonic frequencies, researchers can assign specific vibrational modes to the observed experimental bands. For a molecule like 1,2-Benzenedicarboxylic acid, 3,3'-azobis-, computational IR spectroscopy would be crucial in identifying the characteristic stretching frequencies of the C=O and O-H groups of the carboxylic acids, the N=N stretching of the azo group, and the various vibrations of the benzene (B151609) rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of DFT. researchgate.netdergipark.org.tr The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. dergipark.org.tr Theoretical NMR data can aid in the structural elucidation of newly synthesized compounds. For 1,2-Benzenedicarboxylic acid, 3,3'-azobis-, computational predictions would help in assigning the chemical shifts of the aromatic protons and carbons, as well as the carboxylic acid protons.

Table 1: Representative Computationally Predicted Spectroscopic Data for Analogous Azobenzene Derivatives

| Spectroscopic Technique | Predicted Parameter | Illustrative Value for a Substituted Azobenzene |

| UV-Vis (TD-DFT) | λmax (π→π) | ~330-360 nm |

| UV-Vis (TD-DFT) | λmax (n→π) | ~440-460 nm |

| IR (DFT) | N=N Stretch | ~1400-1450 cm⁻¹ |

| IR (DFT) | C=O Stretch (Carboxylic Acid) | ~1700-1750 cm⁻¹ |

| ¹H NMR (DFT/GIAO) | Aromatic Protons | δ 7.0-8.5 ppm |

| ¹³C NMR (DFT/GIAO) | Aromatic Carbons | δ 120-155 ppm |

Note: The values in this table are illustrative and based on general data for substituted azobenzenes. Specific values for 1,2-Benzenedicarboxylic acid, 3,3'-azobis- would require dedicated computational studies.

Theoretical Design and Virtual Screening of Novel 1,2-Benzenedicarboxylic Acid, 3,3'-azobis- Derivatives

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties, a process often complemented by virtual screening to identify promising candidates from large compound libraries.

Theoretical Design: The design of novel derivatives of 1,2-Benzenedicarboxylic acid, 3,3'-azobis- would involve in silico modification of its structure to tune its electronic, optical, or binding properties. For example, the introduction of electron-donating or electron-withdrawing groups on the benzene rings can significantly alter the photoisomerization behavior of the azobenzene core. researchgate.net Quantum chemical calculations can predict how these modifications would affect the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn influences the molecule's reactivity and spectroscopic characteristics. mdpi.com

Virtual Screening: Virtual screening is a computational technique used in drug discovery and materials science to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, or to possess a desired property. nih.govmdpi.com For derivatives of 1,2-Benzenedicarboxylic acid, 3,3'-azobis-, a virtual screening campaign could be designed to identify compounds with specific functionalities. This process typically involves several stages:

Library Preparation: A large database of virtual compounds is prepared. This can be an in-house library or a commercially available one. rsc.org

Pharmacophore Modeling: A pharmacophore model can be developed based on the desired interactions. This model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for a specific biological activity or material property. nih.gov

Molecular Docking: The library of compounds is then "docked" into the binding site of a target protein or onto a surface. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The binding affinity is then scored to rank the compounds.

ADMET Prediction: In the context of drug design, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the top-scoring compounds are predicted computationally to assess their drug-likeness. researchgate.net

Table 2: Key Steps and Considerations in a Virtual Screening Workflow for Derivatives of 1,2-Benzenedicarboxylic Acid, 3,3'-azobis-

| Step | Description | Key Considerations |

| Target Identification | Defining the biological target or material application. | Understanding the structure and function of the target. |

| Library Selection | Choosing a diverse library of chemical structures. | The size and chemical diversity of the library. |

| Pharmacophore Generation | Creating a model of essential features for activity. | Based on known active compounds or the target's binding site. |

| Docking and Scoring | Predicting binding modes and affinities. | Accuracy of the docking algorithm and scoring function. |

| Hit Selection and Filtering | Selecting promising candidates based on scores and other criteria. | Applying filters for drug-likeness, synthetic accessibility, etc. |

| Experimental Validation | Synthesizing and testing the selected hits. | Confirmation of the computational predictions. |

Through these computational approaches, it is possible to accelerate the discovery and optimization of novel derivatives of 1,2-Benzenedicarboxylic acid, 3,3'-azobis- for a wide range of applications, from targeted therapeutics to advanced materials.

Coordination Chemistry and Metal Organic Frameworks Mofs Incorporating 1,2 Benzenedicarboxylic Acid, 3,3 Azobis

Ligand Design Principles: Bridging and Chelating Capabilities of Carboxylate and Azo Groups

The molecular architecture of 1,2-Benzenedicarboxylic acid, 3,3'-azobis- is distinguished by two key functional components: the carboxylate groups and the central azo bridge. This combination imparts versatile coordination capabilities, making it an effective building block for MOFs.

The two pairs of carboxylic acid groups located on adjacent positions of the benzene (B151609) rings are the primary sites for coordination with metal ions. These carboxylate groups can be deprotonated to form strong bonds with metal centers, acting as multidentate linkers. They can exhibit various coordination modes, including monodentate, bidentate chelating, and bidentate bridging. The bridging capability is crucial for extending the metal-ligand connectivity into one-, two-, or three-dimensional networks. plos.org The proximity of the two carboxyl groups on each ring (the ortho position) can also favor chelation to a single metal center, influencing the geometry of the resulting secondary building units (SBUs).

The azo group (-N=N-) situated at the core of the ligand serves as a rigid and linear spacer connecting the two dicarboxylate-functionalized phenyl rings. While azo groups can sometimes participate in coordination, in many azobenzene-based MOFs, their primary role is to control the distance and orientation between metal nodes. nih.gov This structural control is fundamental to designing frameworks with specific pore sizes and shapes. Furthermore, the azo moiety is a well-known photoresponsive unit, which can potentially impart light-sensitive properties to the resulting MOFs.

Synthesis of Metal-Organic Complexes and Coordination Polymers

The synthesis of MOFs is typically achieved by combining a metal-containing precursor with an organic linker in a suitable solvent system. nih.gov The choice of synthetic method is critical as it can influence the crystallinity, phase purity, and morphology of the final product. mdpi.com

Solvothermal and hydrothermal syntheses are the most prevalent methods for producing high-quality crystalline MOFs. nih.govrroij.com These techniques involve heating a mixture of the metal salt and the organic ligand in a sealed vessel, such as a Teflon-lined autoclave, at temperatures typically ranging from 100°C to 260°C for a period of hours to several days. justia.comyoutube.com The use of elevated temperatures and the resulting autogenous pressure facilitates the dissolution of reactants and promotes the slow crystallization required to form well-ordered framework structures. mdpi.com

In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs organic solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). nih.govrsc.org Research on related azobenzene-based ligands, such as 3,3′,5,5′-azobenzenetetracarboxylic acid (H4abtc), has demonstrated the successful synthesis of coordination polymers using these methods. nih.govrsc.org For instance, novel coordination polymers of zinc have been prepared under hydrothermal conditions, yielding crystalline materials with varying dimensionalities. rsc.org Similarly, solvothermal reactions of H4abtc with zinc and cadmium salts have produced two- and three-dimensional MOFs. nih.gov

| Complex Formula | Ligand | Metal Salt | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| {[Zn₂(abtc)(azpy)(H₂O)₂]·4H₂O}n | H₄abtc | Zn(NO₃)₂·6H₂O | H₂O/Ethanol (B145695) | 160°C | 72 h | nih.gov |

| {[Cd(abtc)₀.₅(azpy)₀.₅(H₂O)]·3H₂O}n | H₄abtc | CdCO₃ | H₂O/Ethanol | 160°C | 90 h | nih.gov |

| {[Zn₂(η⁶-ao₂btc)(η²-2,2′-bpy)₂(H₂O)₂]·2H₂O}n | H₄abtc | Zn(OAc)₂·2H₂O | H₂O | 160°C | Not Specified | rsc.org |

In recent years, there has been a growing interest in developing more sustainable and energy-efficient synthetic routes for MOFs. Room temperature self-assembly methods have emerged as a viable alternative to high-temperature solvothermal techniques. berkeley.edu These approaches are often faster and can be more suitable for thermally sensitive ligands. berkeley.eduscispace.com

Room temperature synthesis typically relies on carefully selecting the solvent system and adjusting the pH to facilitate the deprotonation of the organic linker and the subsequent coordination reaction. researchgate.net The use of highly soluble metal salts and the addition of a base, such as triethylamine, can promote the rapid precipitation of the MOF product as a microcrystalline powder. berkeley.edu While solvothermal methods remain dominant for generating single crystals suitable for X-ray diffraction, room temperature synthesis offers a scalable and environmentally benign pathway to produce MOF materials. scispace.comrsc.org This approach could be particularly advantageous for ligands like 1,2-Benzenedicarboxylic acid, 3,3'-azobis-, enabling rapid screening of reaction conditions and production of materials under milder conditions.

Structural Diversity and Topological Classification of Resulting Frameworks

The interplay between the geometry of the 1,2-Benzenedicarboxylic acid, 3,3'-azobis- ligand, the coordination preferences of the chosen metal ion, and the synthetic conditions can lead to a wide array of framework structures with different dimensionalities and topologies. rsc.org

The simplest extended structure that can be formed is a one-dimensional (1D) coordination polymer. nih.gov In such structures, the metal centers are linked by the organic ligand to form infinite chains. The formation of a 1D architecture often occurs when the metal ion's coordination sites are saturated by a limited number of bridging ligands, preventing extension into higher dimensions. For example, studies involving the related ligand 3,3′,5,5′-azobenzenetetracarboxylic acid have shown that under specific hydrothermal conditions with zinc acetate (B1210297) and 2,2′-bipyridine as a co-ligand, a 1D chain polymer can be isolated. rsc.org In this structure, the tetracarboxylate ligand links four mononuclear zinc centers, propagating the structure in a single direction. rsc.org

When the connectivity between metal nodes and organic linkers extends in two dimensions, 2D layered networks are formed. These layers can then stack upon one another through weaker forces like hydrogen bonding or van der Waals interactions to build a 3D supramolecular architecture. A solvothermally synthesized MOF incorporating 3,3′,5,5′-azobenzenetetracarboxylic acid and Zn(II) ions resulted in a 2D coordination network. nih.gov

A common and fascinating phenomenon in MOF chemistry is framework interpenetration, where two or more independent networks are entangled with each other without any covalent bonds between them. ustc.edu.cn Interpenetration often arises when the potential voids within a single framework are large enough to accommodate one or more identical networks. ustc.edu.cn This can lead to increased framework stability and can significantly modify the porosity of the material. While simple 2D layers can stack in a non-interpenetrated fashion, it is also possible for them to form 2D → 2D or 2D → 3D interpenetrating arrays, creating complex and robust architectures. ustc.edu.cn The formation of such structures is highly dependent on factors like ligand length, solvent templating effects, and reaction temperature. ustc.edu.cn

| Complex Name/Reference | Dimensionality | Key Structural Features | Topology/Network Type | Reference |

|---|---|---|---|---|

| Complex 1 | 1D | Chain polymer where ao₂btc⁴⁻ links four mononuclear ZnO₆ units. | Not specified | rsc.org |

| Complex 1 (from RSC Adv.) | 2D | Two-dimensional coordination network. | Not specified | nih.gov |

| Complex 2 (from RSC Adv.) | 3D | Cd(II) cations bind with carboxylate groups from neighboring networks. | Not specified | nih.gov |

| Complex 3 | 3D | Porous framework with rectangular cavities; aobtc⁴⁻ bridges four trinuclear Zn₃(CO₂)₈ units. | 8-connected trinuclear Zn₃(CO₂)₈ nodes | rsc.org |

Assembly of Three-Dimensional (3D) Open Frameworks

The assembly of 3D open frameworks from 1,2-Benzenedicarboxylic acid, 3,3'-azobis- would depend on the coordination preferences of the chosen metal centers and the conformational flexibility of the ligand itself. The ligand can exist in a planar trans configuration or a non-planar cis configuration, with the trans isomer being generally more stable.

To date, no specific crystal structures for 3D open frameworks based exclusively on this ligand have been reported in publicly accessible databases. Research on analogous ligands, such as 3,3′,5,5′-azobenzenetetracarboxylic acid, has demonstrated the successful synthesis of 3D frameworks with Zn(II) ions, suggesting that with appropriate synthetic conditions, 1,2-Benzenedicarboxylic acid, 3,3'-azobis- could also yield stable porous materials. rsc.org

Influence of Metal Centers and Ancillary Ligands on Structure

The choice of metal ion is a crucial factor in determining the final structure of a MOF. Different metal ions offer distinct coordination numbers, geometries, and Lewis acidity, which in turn influences the formation of SBUs.

Transition Metals (e.g., Zn(II), Cu(II), Co(II)) : These metals are widely used in MOF synthesis. For instance, Zn(II) often forms paddlewheel SBUs ([Zn2(COO)4]), which could be linked by the azobis-ligand to form a 3D network. Copper(II) could adopt similar coordination but might also be susceptible to Jahn-Teller distortion, influencing the symmetry of the final structure.

Lanthanides (e.g., Eu(III), Tb(III)) : Lanthanide ions have higher and more flexible coordination numbers (typically 7-9), which could lead to the formation of high-connectivity nodes and result in novel framework topologies. rsc.org

Ancillary ligands , or co-ligands, are often introduced to modulate the structure and properties of MOFs. Neutral N-donor ligands like 4,4'-bipyridine (B149096) or 1,10-phenanthroline (B135089) can act as pillars, connecting 2D layers into 3D frameworks or preventing the formation of overly dense, non-porous structures. rsc.org The use of such ancillary ligands with 1,2-Benzenedicarboxylic acid, 3,3'-azobis- could be a key strategy to achieve desired porosity and structural stability.

| Metal Ion | Typical Coordination Geometry | Potential SBU with Dicarboxylates | Expected Influence on Framework |

| Zn(II) | Tetrahedral, Octahedral | Paddlewheel [Zn2(COO)4] | Can lead to porous frameworks like MOF-5 or DMOF structures. |

| Cu(II) | Square Planar, Octahedral | Paddlewheel [Cu2(COO)4] | Often results in stable, porous structures; subject to Jahn-Teller effects. |

| Co(II) | Tetrahedral, Octahedral | Trinuclear {Co3(RCOO)6} units | Can impart magnetic properties to the framework. mdpi.com |

| Zr(IV) | Octahedral, Square Antiprismatic | Hexanuclear [Zr6O4(OH)4(COO)12] | Forms highly stable SBUs, leading to robust chemical and thermal stability. |

Photoresponsive Coordination Architectures utilizing the Azobis- Moiety

The defining feature of the 1,2-Benzenedicarboxylic acid, 3,3'-azobis- ligand is its central azobenzene group. Azobenzene is a well-known photoswitchable molecule that can undergo reversible isomerization from the thermodynamically stable trans isomer to the cis isomer upon irradiation with UV light, and revert back to the trans form with visible light or heat. researchgate.net

Incorporating this functionality into a MOF backbone could create a "smart" material whose properties can be modulated by light. researchgate.net The structural change from the linear trans form (length ~9 Å) to the bent cis form (distance between para carbons ~5.5 Å) can induce significant mechanical stress within a crystalline framework. This photoisomerization can lead to:

Dynamic Pore Modulation : The change in the linker's shape could alter the size and shape of the MOF pores, potentially enabling controlled uptake and release of guest molecules. researchgate.net

Changes in Adsorption Properties : The polarity and electronic properties of the azo group change upon isomerization, which could modify the host-guest interactions and affect the adsorption selectivity for different gases.

Light-Gated Catalysis : If the active sites are located within the pores, their accessibility could be controlled by light, effectively turning catalytic activity "on" or "off".

While no experimental data exists for MOFs from 1,2-Benzenedicarboxylic acid, 3,3'-azobis-, studies on other azo-functionalized MOFs have demonstrated these effects. For example, a MOF containing 2-phenyldiazenyl terephthalic acid showed photo-responsive CO2 adsorption. researchgate.net

Guest-Host Chemistry and Adsorption Phenomena within 1,2-Benzenedicarboxylic Acid, 3,3'-azobis- based MOFs

The guest-host chemistry of a hypothetical MOF based on this ligand would be governed by its pore size, shape, and the chemical nature of the pore surfaces. The presence of carboxylic acid groups and the azo moiety would create a polar environment within the pores, making the framework potentially suitable for the adsorption of polar molecules like CO2, SO2, and water vapor.

The performance of such a MOF in gas storage and separation would be quantified by its adsorption capacity, selectivity, and heat of adsorption. For instance, the selective adsorption of CO2 over N2 is a critical application. In many MOFs, this selectivity is driven by the interaction between the quadrupole moment of CO2 and open metal sites or polar functional groups on the organic linkers.

Should a porous framework be realized, its adsorption characteristics would be determined experimentally. The table below illustrates the kind of data that would be collected, using representative values from other dicarboxylate-based MOFs for context.

| Gas Adsorbate | Temperature (K) | Pressure (bar) | Uptake (cm³/g or mmol/g) | Isosteric Heat of Adsorption (kJ/mol) |

| N2 | 77 | 1 | Data not available | Data not available |

| H2 | 77 | 1 | Data not available | Data not available |

| CO2 | 195 | 1 | Data not available | Data not available |

| CO2 | 273 | 1 | Data not available | Data not available |

| CH4 | 273 | 1 | Data not available | Data not available |

The photoresponsive nature of the azobis- moiety offers a particularly interesting avenue for guest-host chemistry. The trans-to-cis isomerization could be used to trigger the release of a captured guest molecule on demand, using light as a low-energy stimulus. This has been demonstrated for CO2 capture and release in other azobenzene-containing MOFs, showcasing the potential for applications in low-energy carbon capture systems. researchgate.net

Advanced Applications in Materials Science and Engineering

Development of Photoresponsive Smart Materials

Photoresponsive smart materials are a class of advanced materials that can change their properties in response to light. This transformation is often reversible, allowing for dynamic control over the material's behavior. The key to their function lies in the incorporation of photochromic molecules, which undergo reversible isomerization when exposed to specific wavelengths of light. Azobenzene (B91143) and its derivatives are among the most widely studied photochromic compounds for these applications.

Integration into Light-Controlled Polymer Systems

Light-controlled polymer systems are created by integrating photochromic molecules like azobenzene derivatives into a polymer matrix. The light-induced isomerization of the azobenzene moiety from its stable trans form to the metastable cis form causes a significant change in molecular geometry and dipole moment. This molecular-level change can be harnessed to induce macroscopic changes in the polymer's properties, such as shape, color, and wettability.

For a compound like 1,2-Benzenedicarboxylic acid, 3,3'-azobis- to be used in such systems, its azobis linkage would theoretically provide the photoresponsive behavior, while the dicarboxylic acid groups would offer sites for polymerization or cross-linking into a polymer backbone.

Fabrication of Actuating and Responsive Soft Materials

The integration of photoresponsive molecules into soft materials like liquid crystal elastomers (LCEs) and other polymers can lead to the fabrication of actuators. When light is applied, the isomerization of the embedded photochromic units disrupts the alignment of the polymer chains, leading to a macroscopic contraction or expansion of the material. This effect can be used to create light-driven motors, artificial muscles, and soft robots. The performance of such actuators depends on factors like the concentration of the photochromic dye, the polymer matrix's properties, and the light's intensity and wavelength.

Design of Stimuli-Responsive Polymer Gels and Hydrogels

Stimuli-responsive gels, particularly hydrogels, are cross-linked polymer networks that can undergo significant volume changes in response to external stimuli such as pH, temperature, and light.

pH-Responsive Systems via Carboxylic Acid Functionalization

The presence of carboxylic acid groups is a common strategy for imparting pH sensitivity to hydrogels. In acidic environments (low pH), the carboxylic acid groups are protonated (-COOH), leading to a more collapsed gel state due to hydrogen bonding. In basic environments (high pH), these groups deprotonate to form carboxylate ions (-COO-), resulting in electrostatic repulsion between the polymer chains and causing the hydrogel to swell significantly. This behavior is crucial for applications in drug delivery, where a drug can be loaded into the gel and released in a pH-specific manner within the body. The two carboxylic acid groups in 1,2-Benzenedicarboxylic acid, 3,3'-azobis- would theoretically make it a candidate for creating such pH-responsive systems.

Table 1: General Swelling Behavior of Carboxylic Acid-Functionalized Hydrogels in Response to pH

| pH Condition | Carboxylic Group State | Dominant Interaction | Hydrogel State |

| Acidic (pH < pKa) | Protonated (-COOH) | Hydrogen Bonding | Collapsed/Shrunken |

| Basic (pH > pKa) | Deprotonated (-COO⁻) | Electrostatic Repulsion | Swollen |

Photo-Controlled Swelling and Deswelling Behavior

To achieve photo-controlled swelling and deswelling, photoresponsive units are incorporated into the hydrogel network. In the case of azobenzene-containing hydrogels, irradiating the material with UV light typically induces the trans-to-cis isomerization. This change can increase the polarity of the polymer network, leading to a higher affinity for water and subsequent swelling. Conversely, exposure to visible light can reverse the process, causing the gel to deswell. This allows for precise, remote control over the hydrogel's volume and its interactions with the surrounding environment.

Table 2: General Principles of Photo-Controlled Swelling in Azobenzene-Containing Hydrogels

| Light Stimulus | Isomeric State of Azobenzene | Polarity of Network | Hydrogel Behavior |

| UV Light | cis Isomer | Higher | Swelling |

| Visible Light | trans Isomer | Lower | Deswelling |

Functional Surfaces and Thin Films for Advanced Technologies

The modification of surfaces with thin films of responsive polymers allows for the creation of "smart surfaces" with tunable properties. By grafting polymers containing functional groups onto a substrate, properties like wettability, adhesion, and biocompatibility can be dynamically controlled. For instance, a surface functionalized with a polymer containing azobenzene units could switch between being hydrophilic and hydrophobic upon irradiation with different wavelengths of light. Similarly, surfaces functionalized with polymers containing carboxylic acid groups could exhibit pH-responsive wettability. Such technologies have potential applications in microfluidics, switchable biosensors, and controllable cell culture substrates.

Catalytic Applications of Metal-Organic Frameworks Derived from 1,2-Benzenedicarboxylic Acid, 3,3'-azobis-

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The incorporation of 1,2-Benzenedicarboxylic acid, 3,3'-azobis- as a linker in MOFs can impart unique catalytic properties, largely attributable to the azobenzene unit and the accessible metal sites. While direct research on MOFs synthesized specifically with 1,2-Benzenedicarboxylic acid, 3,3'-azobis- is limited, the catalytic behavior of MOFs derived from similar azobenzene-based dicarboxylic and tetracarboxylic acids provides significant insights into their potential applications. nih.govnih.gov

These related MOFs have demonstrated notable activity as heterogeneous Lewis-acid catalysts. For instance, MOFs synthesized with 3,3',5,5'-azobenzene tetracarboxylic acid have been shown to effectively catalyze cyanosilylation of imines. nih.gov The catalytic activity is attributed to the presence of coordinated water molecules, which can be removed to create vacant metal coordination sites that act as Lewis acid centers. nih.gov It is plausible that MOFs derived from 1,2-Benzenedicarboxylic acid, 3,3'-azobis- would exhibit similar catalytic capabilities.

The table below summarizes the catalytic performance of a representative MOF derived from an azobenzene-based ligand in the cyanosilylation of benzylideneaniline (B1666777), illustrating the potential efficacy of such materials.

| Catalyst | Reaction Time (h) | Conversion (%) |

| Zn-azobenzene MOF | 12 | 98 |

| Cd-azobenzene MOF | 12 | 95 |

| Data based on the cyanosilylation of benzylideneaniline using a MOF constructed from 3,3′,5,5′-azobenzene tetracarboxylic acid and 4,4′-azobipyridine. nih.gov |

Integration into Nanostructured Hybrid Materials

The integration of 1,2-Benzenedicarboxylic acid, 3,3'-azobis- into nanostructured hybrid materials offers a pathway to create materials with tailored optical, electronic, and surface properties. The dicarboxylic acid functional groups allow for covalent attachment to nanoparticle surfaces, while the azobenzene core provides photoresponsive characteristics. researchgate.netrsc.org

The surface functionalization of nanoparticles with organic molecules is a key strategy to enhance their stability, dispersibility, and functionality. nih.govresearchgate.net The carboxylic acid groups of 1,2-Benzenedicarboxylic acid, 3,3'-azobis- can be used to anchor the molecule onto the surface of various nanoparticles, such as titanium dioxide (TiO₂) and silica (B1680970) (SiO₂). rsc.orgnih.govrsc.org This can be achieved through the formation of covalent bonds between the carboxyl groups and hydroxyl groups present on the nanoparticle surface. researchgate.net

Such functionalization can impart photoresponsive properties to the nanoparticles. The reversible trans-cis isomerization of the azobenzene moiety upon exposure to specific wavelengths of light can alter the surface polarity and hydrophobicity of the functionalized nanoparticles. researchgate.net This change in surface properties can be harnessed for various applications, including light-controlled release of encapsulated molecules, phototunable dispersibility in different solvents, and the creation of photoresponsive sensors. rsc.orgnih.gov For instance, a sulfonic-azobenzene-grafted silica material has been developed for use as a versatile stationary phase in mixed-mode chromatography, where the retention and selectivity can be adjusted by external conditions. nih.gov

The table below illustrates the effect of surface functionalization on the properties of nanoparticles, drawing from studies on similar aromatic azo compounds.

| Nanoparticle | Functionalizing Agent | Resulting Property |

| Silica (SiO₂) | Sulfonic-azobenzene | Photo-tunable surface polarity |

| Titanium Dioxide (TiO₂) | (3-chloropropyl)triethoxysilane | Enhanced hydrophobicity |

| This table provides examples of nanoparticle functionalization with related compounds to illustrate the potential effects of using 1,2-Benzenedicarboxylic acid, 3,3'-azobis-. rsc.orgnih.gov |

Encapsulation of guest molecules within nanoporous materials, such as mesoporous silica or MOFs, is a widely explored strategy for controlled release, stabilization, and catalysis. nih.govmst.edu While specific studies on the encapsulation of 1,2-Benzenedicarboxylic acid, 3,3'-azobis- are not prevalent, the general principles of host-guest chemistry suggest its feasibility.

The porous structure of materials like mesoporous silica provides a confined environment where molecules of 1,2-Benzenedicarboxylic acid, 3,3'-azobis- could be physically entrapped. The release of the encapsulated molecule could then be triggered by external stimuli. Given the photoresponsive nature of the azobenzene group, light could be a potential trigger for release. The isomerization from the more stable trans form to the bulkier cis form could induce conformational changes that facilitate the diffusion of the molecule out of the pores. rsc.org

Furthermore, the encapsulation of this compound within a MOF that itself possesses catalytic activity could lead to interesting synergistic effects. The encapsulated molecule could act as a co-catalyst or a modulator of the primary catalytic activity of the MOF. The development of such host-guest systems could pave the way for sophisticated, multi-functional materials with applications in smart catalysis and controlled-release systems.

Q & A

Q. What are the common synthetic routes for 1,2-benzenedicarboxylic acid, 3,3'-azobis-?

The compound is synthesized via copper-catalyzed coupling reactions. For example, arylboronic acids react with azodicarboxylates in the presence of a copper catalyst under mild conditions to yield aryl-substituted hydrazines, which can be further functionalized . Structural confirmation typically involves nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The SHELX software suite is widely used for crystallographic refinement, ensuring accurate determination of bond lengths and angles in the azo-linked aromatic system .

Q. How is the compound characterized for structural purity in materials science applications?

Key techniques include:

- FT-IR Spectroscopy : To confirm the presence of carboxylic acid (-COOH) and azo (-N=N-) functional groups.

- Single-Crystal X-ray Diffraction (SCXRD) : For precise determination of molecular geometry. SHELXL is the standard tool for small-molecule refinement .

- Elemental Analysis : To verify stoichiometry and purity.

Q. What are the primary applications of this compound in materials chemistry?

The compound serves as a ligand in metal-organic frameworks (MOFs) due to its dual carboxylic acid groups, which coordinate with metal nodes (e.g., Zn, Cu). These MOFs are explored for gas adsorption (e.g., CO₂, H₂) and separation, leveraging their tunable pore sizes and surface functionalization .

Advanced Research Questions

Q. How do experimental conditions influence the porosity and stability of MOFs derived from 3,3'-azobis- ligands?

Porosity depends on reaction temperature, solvent choice, and metal-to-ligand ratio. For example, solvothermal synthesis at 80–120°C often yields higher surface areas (>1000 m²/g), but excessive heating may degrade the azo group. Stability under humid conditions is a critical challenge; hydrophobic functionalization (e.g., fluorinated linkers) or post-synthetic modifications (PSMs) can mitigate hydrolysis .

Q. What contradictions exist in the literature regarding gas adsorption performance of these MOFs?

Discrepancies arise from:

- Synthesis Variability : Minor differences in ligand purity or crystallization time can alter pore accessibility.

- Measurement Techniques : Low-pressure CO₂ adsorption (e.g., at 1 bar) may not reflect real-world conditions.

- Computational vs. Experimental Data : Simulations often overestimate adsorption enthalpies due to idealized models . Resolution : Standardized synthesis protocols and cross-validation using in-situ X-ray diffraction or neutron scattering are recommended.

Q. Can the azo group in this compound enable stimuli-responsive behavior in MOFs?

Yes. The -N=N- bond undergoes reversible cis-trans isomerization under UV/visible light, enabling dynamic pore modulation. For instance, MOFs incorporating this ligand exhibit light-triggered CO₂ release, enhancing regenerative adsorption cycles. However, photostability after repeated cycles remains a limitation, requiring doping with stabilizers (e.g., TiO₂ nanoparticles) .

Q. What computational methods are effective for modeling MOFs with 3,3'-azobis- ligands?

Density Functional Theory (DFT) is used to predict binding energies and electronic properties. Grand Canonical Monte Carlo (GCMC) simulations model gas adsorption isotherms. Challenges include accurately representing van der Waals interactions and framework flexibility. Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches improve predictions for photoactive MOFs .

Methodological Considerations

- Safety : The compound is a skin/eye irritant (H315/H319). Use PPE (gloves, goggles) and work in a fume hood .

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) and use Rietveld refinement for powder samples .

- Advanced Characterization : Pair synchrotron-based XAS (X-ray Absorption Spectroscopy) with DFT to study metal-ligand bonding dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.